molecular formula C16H21N5O2 B2462103 N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1203088-02-1

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2462103
CAS No.: 1203088-02-1
M. Wt: 315.377
InChI Key: RKZFSRUJAZEEMW-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a furan-2-carboxamide moiety with a 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine core, a scaffold noted in scientific literature for its diverse biological potential. Pyrimidine derivatives similar to this core structure have been investigated for various therapeutic areas. For instance, some 2-(pyrrolidin-1-yl)pyrimidine compounds have been identified as ALK-5 (TGF-β receptor type-1) inhibitors, suggesting potential application in research concerning fibrotic diseases, pulmonary hypertension, and certain cancers . Other structurally related 2-aminopyrimidin-6-one analogs have been reported to exhibit anti-cancer and anti-proliferative activities . Additionally, derivatives incorporating the furan-2-carboxamide group have been synthesized and studied for their biological properties . The specific mechanism of action for this compound is not fully elucidated and is an active area of research; researchers are encouraged to conduct their own investigations to determine its precise biological targets and activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-19-14(11-15(20-12)21-8-2-3-9-21)17-6-7-18-16(22)13-5-4-10-23-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZFSRUJAZEEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

It has been reported to elevate central cGMP levels in the brain and CSF of rodents. This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It has been reported to exhibit procognitive activity in several rodent models. This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide vary with different dosages in animal models. It has been reported to elevate central cGMP levels in the brain and CSF of rodents

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H25N5O
  • Molecular Weight : 293.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The pyrimidine and furan moieties are known to interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : It may influence pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial and antifungal activities.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that the compound is particularly effective against Gram-positive bacteria, notably Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity:

Fungal StrainMIC (µg/mL)
Candida albicans3.0
Aspergillus niger5.0

The antifungal activity indicates potential therapeutic applications in treating fungal infections.

Study on Antimicrobial Effects

A study conducted by researchers at the Groningen Research Institute of Pharmacy assessed the antimicrobial effects of this compound using mouse splenocytes. The findings revealed that at a concentration of 100 nM, the compound significantly enhanced immune cell proliferation in response to bacterial infection, demonstrating its potential as an immunomodulatory agent .

Clinical Implications

Another investigation focused on the compound's role in cancer therapy. It was found to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through modulation of the PD-L1 pathway . This suggests that this compound could be a candidate for further development in oncology.

Comparison with Similar Compounds

Structural Analogues

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Compound A, )
  • Core Structure: Pyrimidine ring substituted with methyl (C6), phenyl (C2), and fluorophenylamino groups (C4).
  • Key Features: A methoxyphenylaminomethyl group at C5 introduces polarity. Intramolecular N–H⋯N hydrogen bonding stabilizes conformation, forming a six-membered ring. Dihedral angles between pyrimidine and substituents: 12.8° (phenyl), 12.0° (fluorophenyl), and 86.1° (methoxyphenyl).
  • Biological Activity : Demonstrates antibacterial and antifungal activity, attributed to its pyrimidine-thioether scaffold and substituent-driven target interactions .
Furan-Containing Derivatives ()
  • Examples include 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one and Ethyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
  • However, detailed pharmacological or crystallographic data are unavailable for direct comparison.

Functional and Pharmacological Contrasts

  • Hydrogen Bonding : Compound A relies on weak C–H⋯O and C–H⋯π interactions for crystal stabilization , whereas the target compound’s pyrrolidinyl group may facilitate stronger hydrogen bonding or cation-π interactions.
  • Bioactivity : Compound A’s antimicrobial activity is linked to its chlorophenyl and methoxyphenyl substituents . The target compound’s pyrrolidinyl-furan combination could modulate different targets (e.g., kinases or GPCRs) due to altered steric and electronic profiles.
  • Solubility : The pyrrolidinyl group in the target compound may improve aqueous solubility compared to Compound A’s fluorophenyl and methoxyphenyl groups, which are more lipophilic.

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Interactions Biological Activity
Target Compound Pyrimidine 2-Methyl, 6-pyrrolidinyl, aminoethyl-furan-2-carboxamide Potential H-bonding (pyrrolidine) Hypothesized antimicrobial
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)... Pyrimidine 6-Methyl, 2-phenyl, 4-fluorophenylamino, 5-methoxyphenylaminomethyl C–H⋯O, C–H⋯π Antibacterial, antifungal
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-... Furan-prop-en-one 2,3-Dichlorophenyl, phenyl Not reported Unknown

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